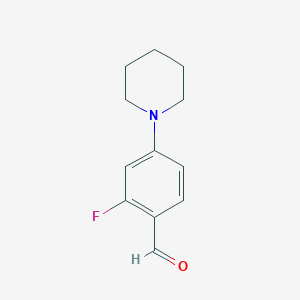

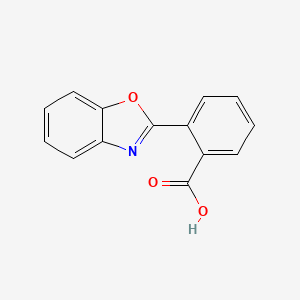

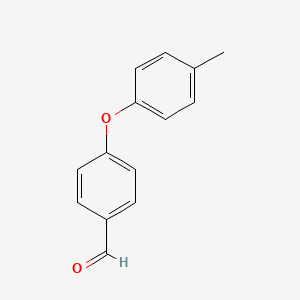

2-Fluoro-4-piperidin-1-yl-benzaldehyde

Descripción general

Descripción

2-Fluoro-4-piperidin-1-yl-benzaldehyde is a compound that is structurally related to various pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share the piperidine moiety and a fluoro-benzaldehyde component. These compounds have been synthesized and evaluated for their potential neuroleptic, antiproliferative, anti-inflammatory, and antimicrobial activities, as well as for their use in analytical chemistry .

Synthesis Analysis

The synthesis of related compounds often involves the use of palladium-catalyzed reactions, as seen in the ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups . Additionally, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives involves the reaction of different substituted aromatic/heterocyclic acid chlorides with a piperidine precursor . The synthesis of 4-(4-fluorobenzyl)piperidine isotopomers also demonstrates the use of the Grignard reaction followed by deoxygenation and ring saturation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography, which was used to obtain the structure of a benzaldehyde ortho C-H palladation intermediate . The crystal structure of (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one reveals a sofa conformation for the piperidin-4-one ring and provides insight into the molecular geometry and intramolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo nucleophilic substitution reactions, as demonstrated in the synthesis of 2,5-substituted piperidines . The fluorogenic reactivity of 3-benzoyl-2-quinolinecarboxaldehyde with primary amines for high-sensitivity chromatographic analysis also exemplifies the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the lipophilicity and electronic properties of the molecules, which in turn can influence their biological activity and interaction with biological targets . The compounds' spectroscopic characteristics, such as NMR and FTIR spectra, are essential for their characterization and confirmation of their chemical identity .

Aplicaciones Científicas De Investigación

1. Synthesis of Neuroleptic Agents

2-Fluoro-4-piperidin-1-yl-benzaldehyde derivatives have been utilized in the synthesis of neuroleptic agents. For instance, the compound 2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, was synthesized for metabolic studies (Nakatsuka, Kawahara, & Yoshitake, 1981).

2. Corrosion Inhibition Properties

Research has also explored the use of piperidine derivatives, including those related to 2-Fluoro-4-piperidin-1-yl-benzaldehyde, for their adsorption and corrosion inhibition properties on iron. Such studies involve quantum chemical calculations and molecular dynamics simulations to understand their efficacy (Kaya et al., 2016).

3. Synthesis of Spirocyclic Sigma1 Receptor Ligands

Derivatives of 2-Fluoro-4-piperidin-1-yl-benzaldehyde have been synthesized as spirocyclic sigma1 receptor ligands. These compounds are important for their potential use in Positron Emission Tomography (PET) radiotracers. Structure-affinity relationship studies and in vitro metabolic stability are key aspects of this research (Grosse Maestrup et al., 2009).

4. Synthesis and Copolymerization with Styrene

2-Fluoro-4-piperidin-1-yl-benzaldehyde derivatives have been used in the synthesis of novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates. These compounds have been copolymerized with styrene, indicating their potential application in polymer science and materials engineering (Krause et al., 2019).

Safety And Hazards

“2-Fluoro-4-piperidin-1-yl-benzaldehyde” is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Relevant Papers The search results include references to “2-Fluoro-4-piperidin-1-yl-benzaldehyde” in the context of proteomics research . There are also studies on related compounds such as "N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives" . For more detailed information, please refer to these sources.

Propiedades

IUPAC Name |

2-fluoro-4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOVDUNJKQSSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-piperidin-1-yl-benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)